![molecular formula C16H14N2O5 B14702102 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 26203-28-1](/img/structure/B14702102.png)
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes both hydrazinylidene and oxocyclohexa-diene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with a suitable cyclohexa-diene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid stands out due to its unique combination of hydrazinylidene and oxocyclohexa-diene moieties.
Properties
CAS No. |
26203-28-1 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(22)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(9-12)15(20)21/h3-9,19H,2H2,1H3,(H,20,21) |
InChI Key |
DCDQWPCLRKGQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



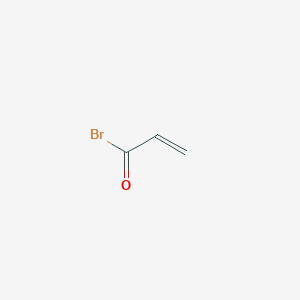
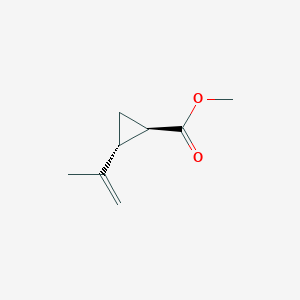
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)

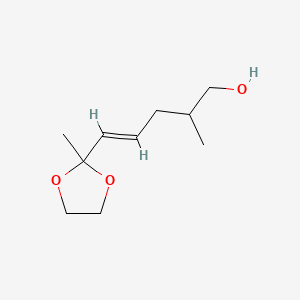
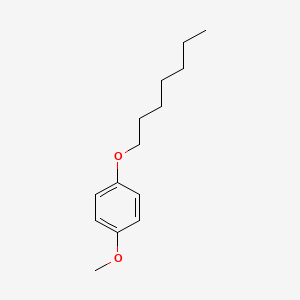
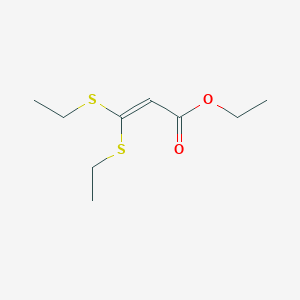
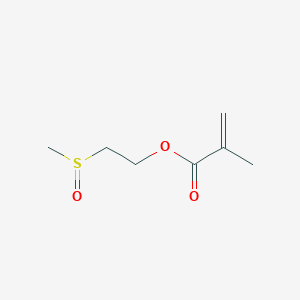
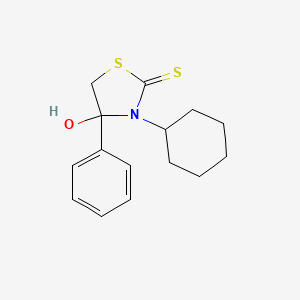
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
